molecular formula C19H18O B12841385 7,7-Diphenylbicyclo[3.2.0]heptan-6-one CAS No. 87274-16-6

7,7-Diphenylbicyclo[3.2.0]heptan-6-one

Cat. No.: B12841385
CAS No.: 87274-16-6
M. Wt: 262.3 g/mol
InChI Key: LZRARGDGJOHTHL-UHFFFAOYSA-N
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Description

7,7-Diphenylbicyclo[3.2.0]heptan-6-one is a synthetically valuable bicyclic ketone that serves as a versatile intermediate in advanced organic synthesis and biocatalysis. Its core structure consists of a fused cyclopentane-cyclobutane system with a ketone group at the 6-position and two phenyl rings at the 7-position, which influences its reactivity and stereochemical properties. This compound is recognized as a key precursor in the development of synthetic routes to medicinally important compounds, including prostaglandins and thromboxanes . The bicyclo[3.2.0]heptane skeleton is a signature motif in this research area, and 7,7-disubstituted derivatives like this one are particularly useful for studying stereocontrolled transformations . The compound has been extensively used in photochemical studies; for instance, photolysis of its 2,3-epoxy derivative leads to diverse products such as oxo-esters and lactones, via reactive intermediates like oxacarbenes and alkenylketenes . This reactivity makes it a valuable template for exploring novel photochemical pathways and generating complex molecular architectures. Furthermore, its structural features place it within a class of molecules that are relevant to redox-neutral biocatalytic cascades involving enzymes such as Baeyer-Villiger Monooxygenases (BVMOs) and Alcohol Dehydrogenases (ADHs) . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87274-16-6

Molecular Formula

C19H18O

Molecular Weight

262.3 g/mol

IUPAC Name

7,7-diphenylbicyclo[3.2.0]heptan-6-one

InChI

InChI=1S/C19H18O/c20-18-16-12-7-13-17(16)19(18,14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2

InChI Key

LZRARGDGJOHTHL-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C(C2=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for 7,7 Diphenylbicyclo 3.2.0 Heptan 6 One and Its Derivatives

Cycloaddition Reactions in the Synthesis of Bicyclo[3.2.0]heptan-6-one Frameworks

The [2+2] cycloaddition reaction between a ketene (B1206846) and an alkene is a powerful method for constructing the four-membered ring of the cyclobutanone (B123998) system inherent to the bicyclo[3.2.0]heptan-6-one framework. This transformation can be initiated either thermally or through promotion by a Lewis acid, with each pathway offering distinct advantages and stereochemical outcomes.

Thermally induced [2+2] cycloadditions are a classic approach to cyclobutanone synthesis. fiveable.me Unlike many other [2+2] cycloadditions, which are thermally forbidden by the Woodward-Hoffmann rules, the reaction involving a ketene is thermally allowed. youtube.comyoutube.com This is attributed to the unique molecular orbital arrangement of the ketene, which can engage in a concerted suprafacial-antarafacial alignment with the alkene, stabilizing the transition state. chemtube3d.comwikipedia.org

The reaction between diphenylketene (B1584428) and cyclopentene (B43876) serves as a direct route to 7,7-diphenylbicyclo[3.2.0]heptan-6-one. Under thermal conditions, diphenylketene, a relatively reactive ketene, will undergo cycloaddition with cyclopentene to form the desired bicyclic ketone. However, for unactivated alkenes like cyclopentene, thermal cycloadditions can require forcing conditions and may result in lower yields compared to catalyzed alternatives. orgsyn.org The reaction proceeds by the combination of the two π-systems to form the cyclobutane (B1203170) product. libretexts.org

In thermal ketene-alkene cycloadditions, both regioselectivity and diastereoselectivity are governed by predictable electronic and steric factors.

Regioselectivity : The regiochemical outcome is determined by the electronic properties of the reactants. youtube.com The central carbon of the ketene is electrophilic due to the cumulative electron-withdrawing effect of the adjacent carbonyl group and the other substituent. youtube.com Consequently, it preferentially bonds with the more nucleophilic (electron-rich) carbon of the alkene partner. libretexts.orgyoutube.com

Diastereoselectivity : Stereoselectivity in thermal pathways is primarily dictated by sterics. A proposed mechanistic model suggests that the alkene approaches the ketene in a way that minimizes steric repulsion. acs.org This typically involves the alkene approaching the face of the ketene syn to the smaller substituent on the ketene's α-carbon. acs.org In the unique transition state geometry of ketene cycloadditions, the bulkier substituent on the ketene often ends up on the more sterically hindered face of the resulting cyclobutanone ring. wikipedia.org

The introduction of Lewis acids to catalyze ketene-alkene cycloadditions represents a significant advancement, offering enhanced reactivity, improved yields, and superior stereochemical control. researchgate.netacs.orgnih.gov These methods are particularly effective for reactions involving less reactive, unactivated alkenes. orgsyn.org

A robust and well-documented method for the synthesis of this compound utilizes ethylaluminum dichloride (EtAlCl₂) as a Lewis acid promoter. orgsyn.orgorgsyn.org In this procedure, diphenylketene is typically generated in situ from diphenylacetyl chloride and a non-nucleophilic base like triethylamine. orgsyn.orglibretexts.orgorgsyn.org The reaction is conducted at low temperatures, such as -78 °C, in a dry solvent like dichloromethane. orgsyn.orgorgsyn.org The Lewis acid is added to the pre-formed mixture of the ketene and cyclopentene. orgsyn.org A stoichiometric amount of the Lewis acid is often necessary because the resulting cyclobutanone product can coordinate to the Lewis acid, causing product inhibition. acs.orgacs.org

Table 1: Reaction Conditions for Lewis Acid-Promoted Synthesis of this compound orgsyn.orgorgsyn.org

ParameterCondition
Ketene Precursor Diphenylacetyl chloride
Base Triethylamine (Et₃N)
Alkene Cyclopentene
Lewis Acid Catalyst Ethylaluminum dichloride (EtAlCl₂)
Solvent Dichloromethane (CH₂Cl₂)
Temperature -78 °C
Yield 53-64%

One of the most compelling features of Lewis acid-promoted ketene cycloadditions is the ability to exert profound control over stereochemistry, often leading to an inversion of diastereoselectivity compared to the corresponding thermal reactions. researchgate.netresearchgate.netnih.gov

Lewis acid catalysis provides several key advantages:

Increased Reactivity and Yield : Lewis acids accelerate the reaction rate and significantly improve yields, especially with unactivated alkenes that perform poorly under thermal conditions. orgsyn.orgacs.org For example, one reaction that gave only a 5% yield thermally produced an 84% yield under Lewis acid-promoted conditions. orgsyn.org

Enhanced Diastereoselectivity : The diastereomeric ratios (dr) of the products are often substantially higher in Lewis acid-promoted reactions compared to thermal ones. orgsyn.orgacs.org A cycloaddition that resulted in a 2:1 dr thermally was improved to an 18:1 dr with Lewis acid catalysis. orgsyn.org

Reversal of Diastereoselectivity : For certain ketene-alkene pairs, the major diastereomer formed under Lewis acid catalysis is the opposite of the one favored in the thermal reaction. orgsyn.orgacs.org This reversal is a key mechanistic feature. It is rationalized by a model where the Lewis acid coordinates to the carbonyl oxygen of the ketene. acs.org This coordination alters the steric environment around the ketene, forcing the alkene to approach from the face syn to the larger substituent (e.g., a phenyl group), a pathway that is sterically disfavored in the uncatalyzed thermal reaction. acs.org

Table 2: Comparison of Thermal vs. Lewis Acid-Promoted Cycloaddition Outcomes orgsyn.org

Reaction TypeYieldDiastereomeric Ratio (dr)Major Diastereomer
Thermal 71%6:1Diastereomer A
Lewis Acid-Promoted 59%7:1Diastereomer B (opposite of A)

This powerful control over the reaction pathway makes Lewis acid-promoted [2+2] cycloadditions a highly versatile and valuable tool for the stereocontrolled synthesis of complex cyclobutanones like this compound.

Photochemical [2+2] Cycloadditions for Bicyclo[3.2.0]heptan-6-one Synthesis

One of the most powerful methods for constructing the bicyclo[3.2.0]heptane ring system is the [2+2] photocycloaddition. nsf.gov This reaction involves the light-induced union of two double bonds to form a cyclobutane ring, which constitutes the four-membered ring of the bicyclic product. nsf.gov This approach is particularly effective for creating the fused 5/4 ring system characteristic of bicyclo[3.2.0]heptan-6-ones.

The intermolecular [2+2] photocycloaddition of α,β-unsaturated carbonyl compounds, such as cyclopentenones, with alkenes is a well-established and highly useful reaction in organic synthesis. researchgate.netdigitellinc.com This method, sometimes referred to as the de Mayo reaction, allows for the formation of two new carbon-carbon bonds and can introduce up to four new stereogenic centers. researchgate.net The reaction typically proceeds through the photoexcitation of the enone to its triplet state, which has a sufficiently long lifetime to react with a ground-state alkene molecule. acs.org

A classic example is the photochemical cycloaddition between 2-cyclopenten-1-one (B42074) and a suitable alkene, like vinyl acetate, to assemble the bicyclic core. researchgate.net Subsequent chemical modifications are then performed to yield the desired bicyclo[3.2.0]heptan-6-one derivative. Studies using 4-hydroxycyclopent-2-enone derivatives have shown that intermolecular reactions with various alkenes produce the target bicyclo[3.2.0]heptane structures in reasonable yields, typically as a mixture of exo and endo adducts. researchgate.net The proportions of these isomers often show little variation with changes in the steric bulk of reactants or the reaction conditions. researchgate.net

Intramolecular [2+2] photocycloadditions offer a highly efficient route to bicyclo[3.2.0]heptanes and their heterocyclic analogues, often with high diastereoselectivity. acs.orgresearchgate.net In this approach, two alkene moieties are tethered within the same molecule, typically in a 1,6-relationship. acs.org Upon irradiation, these 1,6-dienes cyclize to form the fused bicyclic system. acs.org

Copper(I) catalysis is frequently employed in these transformations, facilitating the cycloaddition of nonconjugated dienes to yield cis-fused bicyclo[3.2.0]heptane products exclusively. acs.org This high selectivity is attributed to the formation of a putative copper complex where both alkene units coordinate to the metal center in a cis orientation. acs.org This strategy has been successfully applied to synthesize complex molecules, including the core structure of natural products like bielschowskysin, starting from carbohydrate-derived 1,6-heptadienes. acs.org The methodology has also been extended to aza-1,6-dienes for the synthesis of phenyl- and diphenyl-3-azabicyclo[3.2.0]heptanes. nih.gov

Recent advancements have focused on using visible light in conjunction with photocatalysts to drive [2+2] cycloadditions, offering a more sustainable and selective alternative to UV irradiation. mdpi.com These methods can proceed through either energy transfer or single-electron transfer (SET) mechanisms. unimi.it

An organophotoredox-catalyzed approach using Eosin Y as the photocatalyst has been developed for the stereoselective synthesis of highly substituted bicyclo[3.2.0]heptanes. mdpi.com The reaction, promoted by LiBr and visible light, proceeds via an anion radical [2+2] photocycloaddition of aryl bis-enone derivatives. mdpi.com This process generates a radical anion intermediate that undergoes intramolecular cyclization to form the bicyclic product. mdpi.com By employing chiral oxazolidinone auxiliaries, enantioenriched bicyclo[3.2.0]heptane derivatives have been synthesized, demonstrating excellent control over the stereochemical outcome. mdpi.com Investigations under both batch and flow conditions have shown that the diastereoselectivity can be controlled to favor either cis or trans products. unimi.it Other organic photocatalysts, such as thioxanthone, have also been utilized to mediate intramolecular [2+2] cycloadditions under visible light. nih.gov In some cases, the intramolecular [2+2] cycloaddition can even be achieved using visible light as the sole requirement, without any catalyst. bohrium.com

Table 1: Visible Light Photocatalysis in Bicyclo[3.2.0]heptane Synthesis

Catalyst Substrate Type Key Additive(s) Light Source Mechanism Outcome Reference(s)
Eosin Y Aryl bis-enones LiBr, Diisopropylamine Visible Light Anion Radical [2+2] High yield and diastereoselectivity for substituted bicyclo[3.2.0]heptanes. mdpi.comunimi.it
Thioxanthone (TX) Quinolones with tethered alkenes N/A Visible Light Energy Transfer Efficient synthesis of chiral cyclobutanes in fused systems. nih.gov
Iridium(III) Complex Dienones N/A Visible Light Triplet Energy Transfer Efficient "crossed" additions to form bridged bicycloheptanone products. nih.gov
None Bis(cinnamoyl)ketenedithioacetals N/A Visible Light Direct Excitation Formation of fused bicyclo[3.2.0]heptane-2,4-diones. bohrium.com

Derivatization Strategies from Precursor Compounds

Once the bicyclo[3.2.0]heptan-6-one core is established, further functionalization can be carried out to synthesize a variety of complex derivatives. Key precursors for these transformations are often unsaturated analogues, such as 7,7-diphenylbicyclo[3.2.0]hept-2-en-6-one, which can be prepared via photochemical [2+2] cycloaddition of diphenylketene to cyclopentadiene (B3395910).

The synthesis of epoxy derivatives, such as 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one, typically involves the epoxidation of the corresponding unsaturated precursor, 7,7-diphenylbicyclo[3.2.0]hept-2-en-6-one. This transformation is a standard method for converting a carbon-carbon double bond into an epoxide ring. The resulting epoxy derivatives are valuable intermediates that can undergo further photochemical transformations.

For instance, photolysis of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one in methanol (B129727) has been shown to yield products derived from an oxacarbene intermediate as well as from an initially formed alkenylketene. rsc.org Photochemical conversion of these epoxides can also lead to strained lactones, demonstrating their utility in accessing diverse molecular architectures. rsc.org

Dihydroxy analogues can be prepared from unsaturated bicyclo[3.2.0]heptenone precursors through standard dihydroxylation methods. Alternatively, they can be synthesized via the acid-catalyzed or base-catalyzed ring-opening of the corresponding epoxy derivatives described in the previous section.

The resulting dihydroxy compounds are also photochemically active. For example, the photolysis of 2-exo,3-exo-dihydroxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one has been studied. rsc.org In a related system, the reduction of 7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one was used to prepare a 3-hydroxybicyclo[3.2.0]heptan-6-one, which could then undergo further transformations. These strategies highlight the pathway from the core bicyclic ketone to more highly functionalized and stereochemically complex molecules.

Photochemical Reactivity and Mechanistic Pathways of 7,7 Diphenylbicyclo 3.2.0 Heptan 6 One Systems

Photolytic Transformations of Epoxy-7,7-Diphenylbicyclo[3.2.0]heptan-6-ones

The introduction of an epoxide ring into the 7,7-diphenylbicyclo[3.2.0]heptan-6-one system significantly influences its photochemical behavior. Upon irradiation, these epoxy ketones undergo a variety of transformations, proceeding through distinct, competing intermediate pathways. The photolysis of substrates like 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one and its 2,3-exo isomer has been shown to yield a complex mixture of products, indicative of the formation of multiple reactive species. rsc.orgrsc.org

Formation and Reactivity of Oxacarbene Intermediates

One of the primary photochemical pathways initiated by the photolysis of epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-ones is the cleavage of the epoxide ring to form an oxacarbene intermediate. rsc.orgrsc.orgsmolecule.com This highly reactive species is characterized by a divalent oxygen atom and can undergo subsequent reactions, largely dictated by the surrounding solvent environment.

In the presence of a nucleophilic solvent such as methanol (B129727), the oxacarbene is efficiently trapped. For instance, the photolysis of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one in methanol leads to the formation of products derived from the trapping of this oxacarbene intermediate. rsc.orgrsc.org This demonstrates the electrophilic nature of the carbene and its susceptibility to intermolecular reactions with protic solvents.

Generation and Transformations of Alkenylketene Intermediates

Competing with the oxacarbene pathway is the formation of an alkenylketene intermediate. rsc.orgrsc.org This pathway is initiated by the photolytic cleavage of the cyclobutanone (B123998) ring, a common reaction for such systems. The resulting alkenylketene is also a versatile intermediate that can undergo various transformations.

Studies on the photolysis of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one in methanol have identified several products that originate from this alkenylketene. rsc.orgrsc.org The presence of both oxacarbene- and alkenylketene-derived products in the same reaction highlights the delicate balance between these two competing mechanistic pathways. rsc.org The solvent appears to play a crucial role; photolysis in benzene (B151609) containing methanol (0.2M) predominantly yields an oxo-ester, suggesting the ketene (B1206846) pathway is favored under these conditions. rsc.orgrsc.org

Intramolecular Trapping of Ketene Intermediates (e.g., lactone formation)

In the absence of an effective intermolecular trapping agent, the generated ketene intermediates can undergo intramolecular reactions. A significant outcome of this pathway is the formation of a lactone (a cyclic ester). rsc.orgrsc.org

When the photolysis of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one or its isomer is conducted in an aprotic solvent like benzene, a strained lactone is formed as a major product. rsc.orgrsc.orgrsc.org This transformation involves the intramolecular trapping of the ketene by an oxygen atom, leading to the formation of a new bicyclic system, a 2-oxabicyclo[2.1.1]hexan-3-one derivative. rsc.orgscispace.com This intramolecular cyclization is an efficient process, yielding the lactone in 40–50% yield. rsc.orgscispace.com Similarly, the photolysis of 2-exo,3-exo-dihydroxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one results in a hydroxy lactone in 66% yield through the intramolecular trapping of an intermediate ketene. rsc.orgrsc.org

Photolysis Products of Epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one Derivatives rsc.orgrsc.orgrsc.org
Starting MaterialSolventMajor Product TypeIntermediate
2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-oneMethanolOxacarbene and Alkenylketene AdductsOxacarbene & Alkenylketene
2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-oneBenzeneLactoneAlkenylketene
2,3-exo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-oneBenzeneLactoneAlkenylketene
2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-oneBenzene/MethanolOxo-esterAlkenylketene
2-exo,3-exo-dihydroxy-7,7-diphenylbicyclo[3.2.0]heptan-6-oneNot specifiedHydroxy LactoneKetene

Photo-Induced Ring Expansion Reactions in Bicyclo[3.2.0]heptanone Derivatives

Photo-induced ring expansion represents another significant reaction manifold for bicyclo[3.2.0]heptanone derivatives. These transformations can lead to the formation of larger ring systems, such as cycloheptenones, which are valuable synthetic targets. mcmaster.caresearchgate.net

Investigation of Photon-Induced Ring Enlargement Mechanisms

The mechanism of photon-induced ring enlargement in bicyclo[3.2.0]heptanone systems often involves the initial photochemical excitation of the ketone, followed by cleavage of one of the bonds of the four-membered ring. Research on homologous epoxides of the title compound system has shown that photolysis can lead to products resulting from photon-induced ring expansion. rsc.orgrsc.org

In broader studies of bicyclo[3.2.0]heptanone derivatives, acid-catalyzed rearrangements have been shown to produce cycloheptenone and cyclohepta-2,4-dienone. researchgate.net While not a photochemical process, it highlights the inherent strain in the [3.2.0] system and its propensity to rearrange into a more stable seven-membered ring. Photochemical approaches, such as the anion radical [2+2] photocycloaddition of aryl bis-enone derivatives, provide a stereoselective route to synthesize highly substituted bicyclo[3.2.0]heptanes, which can be precursors for subsequent ring-expansion studies. mdpi.com The mechanism often proceeds through radical intermediates, where subsequent bond reorganization leads to the expanded ring structure. mdpi.com

Factors Influencing Ring Expansion vs. Competing Pathways

The outcome of the photolysis of bicyclo[3.2.0]heptanone derivatives is highly dependent on the substitution pattern of the molecule and the reaction conditions. The competition between ring expansion and other photochemical pathways, such as fragmentation or cycloaddition, is a key area of investigation.

Photochemically Driven Retro-[2+2] Reactions of Bicyclo[3.2.0]heptan-6-one Systems

The retro-[2+2] cycloaddition, or cycloreversion, is a characteristic photochemical reaction for cyclobutane-containing systems like bicyclo[3.2.0]heptan-6-ones. This reaction involves the cleavage of two carbon-carbon bonds in the four-membered ring, leading to the formation of two new unsaturated species. In the context of bicyclo[3.2.0]heptane systems, this fragmentation can be initiated by mechanical force or, more commonly, by photochemical activation. nih.govacs.org The force-induced activation of a bicyclo[3.2.0]heptane (BCH) mechanophore can lead to a formal retro-[2+2] cycloaddition, generating reactive bis-enone products. nih.gov An intriguing aspect of this system is its reversibility; subsequent photocyclization can regenerate the original bicyclo[3.2.0]heptane structure, offering a platform for switchable reactivity in response to external stimuli like stress and visible light. nih.govacs.org

The mechanism of retro-[2+2] fragmentation in bicyclic ketones is complex and can proceed through different pathways depending on the molecular structure and reaction conditions. Computational methods, such as Density Functional Theory (DFT), are often employed to evaluate plausible mechanistic pathways. nih.govnih.gov For instance, in related fragmentation reactions, concerted and stepwise mechanisms are often considered. mdpi.com A concerted mechanism involves the simultaneous cleavage of two bonds, while a stepwise mechanism proceeds through an intermediate. mdpi.com

In the context of the De Mayo reaction, a [2+2] cycloaddition of an enolized 1,3-diketone with an alkene is followed by a retro-aldol fragmentation to yield a 1,5-diketone. researchgate.net Mechanistic studies of such processes, involving spectroscopic analyses and quantum chemical calculations, often point to the involvement of a triplet excited state formed via photoinduced electron transfer and subsequent charge recombination. researchgate.net For other C-C bond cleavage cascades, computational and experimental studies have been used to distinguish between potential pathways, such as retro-aldol versus retro-carbonyl-ene reactions. nih.gov The fragmentation of electronically excited cyclobutanones to form an alkene and a ketene is often a concerted process that originates from the singlet state and proceeds with retention of stereochemistry. mdpi.com

Table 1: Mechanistic Aspects of Fragmentation in Related Systems

Reaction Type Proposed Mechanism Key Intermediates/States Supporting Evidence Citation
De Mayo Reaction [2+2] cycloaddition followed by retro-aldol fragmentation Triplet excited state, cyclobutanol (B46151) intermediate Spectroscopic analysis, quantum chemical calculations researchgate.net
Photocycloelimination Concerted fragmentation from singlet state Ketene Retention of stereochemistry mdpi.com
C-C Bond Cleavage Cascade Retro-carbonyl-ene pathway favored over retro-aldol Stereoselective proton transfer through a specific transition state Computational (DFT) studies, deuterium (B1214612) labeling experiments nih.gov
Retro-Diels-Alder Fragmentation Concerted or stepwise mechanisms Transition states, intermediate products Computational (DFT) studies, ESI-MS results nih.govmdpi.com

The strategic application of retro-[2+2] reactions and other photochemical fragmentations allows for the synthesis of complex molecular architectures. Retrosynthetic analysis, which simplifies target molecules into available precursors, is a core technique in designing such synthetic routes. chemrxiv.orgresearchgate.net Computer-aided synthesis planning (CASP) tools are increasingly used to automate this process by proposing multi-step pathways. chemrxiv.orgarxiv.org

A key strategy involves designing precursor molecules where a photochemical fragmentation is a key step. For example, the photochemical conversion of certain bicyclo[3.2.0]heptan-2-ones leads to cyclobutenylpropanals through a Norrish-Type-I cleavage followed by a γ-hydrogen transfer. researchgate.net This tandem photochemical reaction sequence can be a powerful tool. The design of the starting material is crucial; for instance, the presence or absence of a methyl group at a specific position can direct the reaction down a different pathway, altering the final product. researchgate.net Similarly, in the synthesis of nucleoside analogues, the photocycloelimination of ketene from a cyclobutanone precursor is a critical step for generating key alkene intermediates. mdpi.com The development of modular pathway designs, screened through retro-biosynthetic approaches, can identify high-yielding routes to target molecules, demonstrating the power of strategic pathway engineering. nih.gov

Excited State Chemistry of Bicyclic Ketones (e.g., Triplet States, Norrish Type I Cleavage)

The photochemistry of ketones is dictated by the behavior of their electronic excited states. msu.edu Upon absorption of UV light, a ketone is promoted from its ground state (S₀) to a singlet excited state (S₁). From the S₁ state, the molecule can undergo several processes: it can fluoresce back to the ground state, undergo internal conversion, or undergo intersystem crossing (ISC) to a triplet excited state (T₁). libretexts.org The relative rates of these processes determine the dominant photochemical pathway. youtube.com

The triplet state is generally more stable and has a longer lifetime than the singlet state because the transition back to the singlet ground state is spin-forbidden. libretexts.orgunacademy.com This longer lifetime allows for a wider range of bimolecular and intramolecular reactions to occur. youtube.com The rate of intersystem crossing is highly dependent on the ketone's structure. For diaryl ketones like benzophenone, ISC from the S₁ (n,π) state to a close-lying T₂ (π,π) state is extremely rapid, leading to a high population of the triplet state. youtube.com This is in contrast to dialkyl ketones where ISC is much slower. youtube.com Given its structure, this compound, a diaryl-substituted bicyclic ketone, would be expected to have a high efficiency of intersystem crossing.

One of the most important primary photoreactions for excited ketones is the Norrish Type I cleavage, which involves the homolytic cleavage of one of the α-carbon-carbonyl carbon bonds. msu.eduresearchgate.net This process generates a diradical intermediate. For bicyclic ketones like those in the bicyclo[3.2.0]heptan-6-one system, this cleavage can be highly regioselective. Photolysis of bicyclo[3.2.0]heptan-2-one derivatives can result in the cleavage of the C1-C2 bond, leading to cyclobutene (B1205218) aldehydes. researchgate.net In other cases, cleavage of the C6-C7 bond in a bicyclo[3.2.0]heptanone system can occur, leading to the formation of a ketene intermediate. electronicsandbooks.com The subsequent reactions of the diradical or ketene intermediates determine the final product distribution. For example, photolysis of 7,7-dimethylbicyclo[3.2.0]hept-3-en-6-one via Norrish Type I cleavage produces a diradical that can rearrange to a γ-lactone through a ketene intermediate. vulcanchem.com Similarly, the photolysis of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one in methanol yields products derived from an initially formed alkenylketene. rsc.org

Table 2: Photochemical Reactions and Intermediates of Bicyclic Ketones

Compound System Reaction Type Key Intermediate(s) Major Product(s) Citation
Bicyclo[3.2.0]heptan-2-ones Norrish Type I Cleavage, γ-H transfer Diradical Cyclobutenyl aldehydes researchgate.net
7,7-Dimethylbicyclo[3.2.0]hept-3-en-6-one Norrish Type I Cleavage Diradical, Ketene γ-Lactone, Methyl acetal vulcanchem.com
2,3-endo-Epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one Photolysis Oxacarbene, Alkenylketene Oxo-ester, Lactone rsc.org
Bicyclo[3.2.0]heptan-6-one derivative Norrish Type I Cleavage (C6-C7) Ketene Ester (after methanolysis) electronicsandbooks.com

Stereochemical Control and Conformational Analysis in 7,7 Diphenylbicyclo 3.2.0 Heptan 6 One Chemistry

Diastereoselective Outcomes in [2+2] Cycloadditions to Form Bicyclo[3.2.0]heptan-6-ones

The synthesis of the bicyclo[3.2.0]heptan-6-one core is most commonly achieved through a [2+2] cycloaddition reaction between a ketene (B1206846) and a cyclopentene (B43876) derivative. The stereochemistry of this reaction is crucial as it establishes the relative configuration of the substituents on the newly formed cyclobutane (B1203170) ring.

The cycloaddition of a ketene to an alkene is a concerted and suprafacial process with respect to the alkene. A generally accepted principle for predicting the stereochemical outcome of these reactions with cyclic alkenes like cyclopentadiene (B3395910) involves the approach of the ketene. The ketene molecule aligns with the alkene in a way that minimizes steric hindrance, often leading to the larger substituent on the ketene occupying the more sterically demanding endo position in the transition state. For instance, the reaction of cyclopentadiene with a monosubstituted ketene typically results in the formation of an adduct where the larger ketene substituent is in the endo position. youtube.com

In the specific case of forming 7,7-diphenylbicyclo[3.2.0]heptan-6-one, the reaction involves the [2+2] cycloaddition of diphenylketene (B1584428) with cyclopentene. Since both substituents on the ketene carbon are identical phenyl groups, the concept of a "larger" substituent does not apply to create diastereomers based on the ketene itself. However, the orientation of the incoming ketene relative to the cyclopentene ring is still governed by steric factors, leading to a specific, predictable cis-fusion of the two rings.

Research into related systems provides insight into how substituents on the alkene component influence selectivity. For example, the reaction of diphenylketene with 3,3-dimethylcyclopentene (B1616611) yields specific regioisomers, highlighting the directing effect of substituents on the cyclopentene ring. youtube.com While detailed diastereoselectivity studies for the parent diphenylketene-cyclopentene reaction are not extensively documented in terms of a diastereomeric ratio, the reaction is expected to proceed with high fidelity to produce the cis-fused bicyclic system. The stereochemical outcome is dictated by the concerted nature of the [2+2] cycloaddition, where the geometry of the alkene is retained in the product. youtube.com

Table 1: General Stereochemical Trends in [2+2] Cycloadditions of Ketenes with Cyclopentenes

Ketene Substituent(s)AlkeneMajor Product StereochemistryReference
Phenyl, ChloroCyclopentadieneEndo-phenyl adduct youtube.com
Phenyl, BromoCyclopentadieneEndo-phenyl adduct youtube.com
Phenyl, MethylCyclopentadieneEndo-phenyl adduct youtube.com
Dichloro3,3-DimethylcyclopenteneFavored regioisomer formed youtube.com
Diphenyl3,3-DimethylcyclopenteneFavored regioisomer formed youtube.com

Conformational Studies of Bicyclo[3.2.0]heptane Skeletons

The bicyclo[3.2.0]heptane framework is a strained, rigid structure. Its conformational preferences are a key determinant of its reactivity and its utility as a scaffold in medicinal chemistry and natural product synthesis. The fusion of a four-membered and a five-membered ring results in a non-planar molecule with distinct conformational possibilities.

Studies on various bicyclo[3.2.0]heptane derivatives have shown that the cyclopentane (B165970) ring typically adopts an envelope or a twist conformation. whiterose.ac.uk For the parent bicyclo[3.2.0]heptane system, force field calculations and X-ray crystallographic data have confirmed the inherent stability of the endo conformation of the five-membered ring, which presents as a boat-like shape. whiterose.ac.uk This preference appears to be an intrinsic property of the bicyclic core.

In the case of substituted bicyclo[3.2.0]heptan-6-ones, the substituents can influence the finer details of the conformation, such as the degree of puckering in the rings. An X-ray crystal structure analysis of a closely related compound, (1R,5S,6R,7S)-7-(methyltosylamino)spiro[bicyclo[3.2.0]heptan-6,2'-oxirane], provides valuable structural data. researchgate.net In this derivative, the five-membered ring is described by an envelope conformation with one carbon atom at the flap. researchgate.net The cyclobutane ring is puckered, and the dihedral angle between the mean planes of the four- and five-membered rings is 73.0°. researchgate.net This demonstrates the significant deviation from planarity in the bicyclic system.

Table 2: Conformational Data for a Related Bicyclo[3.2.0]heptane Derivative

ParameterValueReference
Five-membered ring conformationEnvelope researchgate.net
Cyclobutane ring puckering angle8.2° researchgate.net
Dihedral angle between mean ring planes73.0° researchgate.net

Theoretical and Computational Chemistry Studies Applied to Bicyclo 3.2.0 Heptan 6 One Systems

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical methods are powerful tools for investigating the potential energy surfaces of chemical reactions, allowing for the characterization of reactants, products, intermediates, and transition states. For bicyclo[3.2.0]heptane systems, computational studies have been instrumental in understanding their complex rearrangements and reaction pathways.

Density functional theory (DFT) is a widely used method to explore these reaction mechanisms. For instance, calculations at the BLYP/6-31G level of theory have been employed to optimize the structures of various isomers on the C₇H₆ potential energy surface, which includes bicyclo[3.2.0] skeletons. arxiv.org Subsequent single-point energy calculations at higher levels of theory, such as CCSD(T) and CASPT2N, provide more accurate relative energies. arxiv.org These theoretical investigations help in mapping out the intricate network of possible interconversions and identifying the most plausible reaction pathways by calculating the energy barriers for each step. arxiv.org

Table 1: Representative Theoretical Methods for Reaction Mechanism Studies

Computational Method Application Reference
BLYP/6-31G Geometry optimization of bicyclo[3.2.0] isomers and transition states. arxiv.org
CCSD(T) High-accuracy single-point energy calculations. arxiv.org
CASPT2N High-accuracy single-point energy calculations for multi-reference systems. arxiv.org

Computational Modeling of Photochemical Processes

The photochemistry of bicyclo[3.2.0]heptan-6-ones is a rich area of study, often involving complex rearrangements and the formation of reactive intermediates. Computational modeling plays a vital role in unraveling the mechanisms of these light-induced transformations.

Upon irradiation, bicyclic ketones like 7,7-diphenylbicyclo[3.2.0]heptan-6-one can undergo a variety of photochemical reactions. Experimental studies on 2,3-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one have shown that photolysis can lead to the formation of an oxacarbene intermediate as well as an alkenylketene. researchgate.netrsc.org These intermediates are key to understanding the observed product distribution. researchgate.net

Computational modeling of these photochemical processes would typically involve methods that can handle electronically excited states, such as Time-Dependent DFT (TD-DFT) or multireference methods like the Complete Active Space Self-Consistent Field (CASSCF) theory. These calculations can provide insights into the nature of the excited states, the energy barriers for photochemical pathways, and the geometries of key intermediates and transition states on the excited-state potential energy surface. For example, in the photolysis of the aforementioned epoxy derivative, computational modeling could help to elucidate the branching between the oxacarbene and alkenylketene pathways by calculating the respective energy profiles. researchgate.netrsc.org

Table 2: Key Intermediates in the Photolysis of a this compound Derivative

Intermediate Formation Pathway Subsequent Products Reference
Oxacarbene Photolysis of epoxide Oxo-ester (in methanol) researchgate.netrsc.org

Further photochemical conversion of a 7,7-diphenyl-2,3-epoxybicyclo[3.2.0]heptan-6-one has been shown to yield a strained 2-oxabicyclo[2.1.1]hexan-3-one derivative. acs.orgrsc.org This transformation highlights the complex skeletal rearrangements that can be initiated by photoexcitation, the mechanisms of which can be rationalized through computational modeling.

Predicting Reactivity and Selectivity in Cycloadditions and Rearrangements

Theoretical chemistry provides powerful tools for predicting the reactivity and selectivity of organic reactions, including the cycloadditions and rearrangements that bicyclo[3.2.0]heptan-6-one systems undergo.

Computational methods such as DFT can be used to calculate the activation energies for different potential reaction pathways, thereby predicting which reactions are more likely to occur and with what selectivity. For example, in the case of cycloaddition reactions, frontier molecular orbital (FMO) theory, often augmented with DFT calculations, can predict the regioselectivity and stereoselectivity of the reaction. While specific predictive studies on the cycloadditions of this compound are scarce, the principles derived from studies of other bicyclic systems are applicable.

Table 3: Factors Influencing Reactivity and Selectivity in Related Systems

Reaction Type Influencing Factors Computational Approach Reference
Cope Rearrangement Substituent effects, stability of diradical intermediates DFT (e.g., Becke3LYP) comporgchem.com

Conformational Landscape Analysis and Energy Minima Calculations

The three-dimensional structure of a molecule is fundamental to its reactivity. Conformational analysis of bicyclo[3.2.0]heptan-6-one systems involves identifying the stable conformers and calculating their relative energies to determine the most populated conformations.

Computational methods such as molecular mechanics (MM) and DFT are well-suited for exploring the conformational landscape of molecules. These methods can be used to perform a systematic search for different conformers by rotating single bonds and then optimizing the geometry of each potential conformer to find the local energy minima.

Table 4: Common Computational Methods for Conformational Analysis

Method Purpose Key Output
Molecular Mechanics (MM) Rapid initial conformational search. Large number of potential low-energy conformers.
Density Functional Theory (DFT) Accurate geometry optimization and relative energy calculations of conformers. Optimized geometries and relative Gibbs free energies.

Rearrangement Reactions and Structural Reorganizations of 7,7 Diphenylbicyclo 3.2.0 Heptan 6 One

Thermal Rearrangements (e.g., Cope-type rearrangements in related bicyclic systems)

While specific studies on the purely thermal rearrangement of 7,7-diphenylbicyclo[3.2.0]heptan-6-one are not extensively documented in the literature, the behavior of related bicyclic systems provides a basis for predicting its likely thermal transformations. The bicyclo[3.2.0]heptane system is isomeric with various cycloheptadiene structures, and their interconversion often proceeds through pericyclic reactions.

One of the most relevant analogies is the "frustrated" Cope rearrangement observed in the thermal interconversion of 2,6-diphenylhepta-1,6-diene and 1,5-diphenylbicyclo[3.2.0]heptane. This reaction highlights the energetic accessibility of pathways connecting bicyclo[3.2.0]heptane skeletons with open-chain diene systems, particularly when phenyl substituents are present to stabilize radical intermediates. Although this compound lacks the requisite 1,5-diene moiety for a classical Cope rearrangement, the underlying principles of bond reorganization in strained bicyclic systems are pertinent.

It is plausible that under sufficiently high temperatures, this compound could undergo cleavage of the C1-C5 bond, which is part of the strained four-membered ring, to form a diradical intermediate. This intermediate could then potentially undergo a series of rearrangements, including hydrogen shifts or phenyl migrations, to yield more stable isomeric structures. However, without specific experimental data, the precise nature and products of such a thermal rearrangement remain speculative. The high boiling point of the compound suggests considerable thermal stability under normal conditions.

Carbene and Biradical Mediated Rearrangements

Non-photochemical methods for generating carbenes and biradicals from ketones often involve the corresponding tosylhydrazone derivatives. The Bamford-Stevens reaction, for instance, involves the treatment of a tosylhydrazone with a strong base to generate a diazo compound, which then decomposes to a carbene upon heating or in the presence of a catalyst. wikipedia.orgorganic-chemistry.orgarkat-usa.org

While there is no specific literature detailing the Bamford-Stevens reaction on this compound, it is a well-established method for generating carbenes from ketones. wikipedia.orgorganic-chemistry.org The expected reaction sequence would be as follows:

Formation of the tosylhydrazone from this compound and tosylhydrazine.

Treatment with a strong base (e.g., sodium methoxide) to form the corresponding diazoalkane.

Thermal decomposition of the diazoalkane to generate the corresponding carbene.

The resulting carbene would be highly reactive and could undergo a variety of intramolecular reactions, including C-H bond insertion or skeletal rearrangement. Given the strained nature of the bicyclo[3.2.0]heptane system, rearrangements that lead to less strained ring systems would be highly favored. Potential products could arise from the insertion of the carbene into one of the adjacent C-H bonds, leading to the formation of a tricyclic system, or through ring expansion or contraction processes.

Biradical intermediates are also key in many rearrangement reactions. While often associated with photochemical processes, they can be generated under thermal conditions, for instance, through the cleavage of weak bonds. In the case of this compound, thermal cleavage of the strained C1-C7 or C5-C7 bonds of the cyclobutane (B1203170) ring could lead to a biradical species, which would then rearrange to a more stable structure.

Ring Contraction and Expansion Processes Beyond Photochemistry

The strained four-membered ring in the bicyclo[3.2.0]heptane system makes it susceptible to both ring expansion and contraction under appropriate chemical conditions, independent of photochemical activation.

Ring Expansion:

Acid-catalyzed ring expansion of bicyclo[3.2.0]heptan-6-one derivatives is a known process. dergipark.org.tr For instance, treatment of the parent bicyclo[3.2.0]heptan-6-one with strong acids like fluorosulfonic acid (FSO3H) or 96% sulfuric acid (H2SO4) leads to a clean isomerization to form the protonated cyclohept-2-enone. dergipark.org.tr This transformation proceeds via protonation of the carbonyl oxygen, followed by a Wagner-Meerwein type rearrangement involving the cleavage of a C-C bond of the four-membered ring and migration to the resulting carbocation. The presence of the diphenyl groups at the C-7 position in this compound would likely influence the regioselectivity and rate of such a rearrangement, but the fundamental pathway to a seven-membered ring is expected to be viable.

A related ring expansion can occur through Grob fragmentation of corresponding bicyclo[3.2.0]heptanol derivatives. This reaction involves the concerted fragmentation of a γ-amino or γ-hydroxy halide or tosylate.

Ring Contraction:

Ring contraction of bicyclo[3.2.0]heptan-6-one systems can be achieved, often through a Favorskii-type rearrangement of an α-halo derivative. wikipedia.org This reaction typically involves the treatment of an α-haloketone with a base to form a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack and ring opening to yield a ring-contracted carboxylic acid derivative. wikipedia.org

For this compound, this would first require halogenation at the C-5 position. Treatment of the resulting α-halo ketone with a base, such as sodium hydroxide, would be expected to yield a diphenyl-substituted bicyclo[3.1.0]hexane carboxylic acid. Base-catalyzed ring contraction has been observed in related 7-alkyl-7-chlorobicyclo[3.2.0]hept-2-en-6-ones, which readily and stereospecifically rearrange to 6-alkylbicyclo[3.1.0]hex-2-ene-6-carboxylic acids upon treatment with aqueous base. rsc.org

Applications of 7,7 Diphenylbicyclo 3.2.0 Heptan 6 One in Advanced Organic Synthesis

Utility as Synthetic Intermediates for Polycyclic Systems

The strained bicyclo[3.2.0]heptane core of 7,7-Diphenylbicyclo[3.2.0]heptan-6-one is primed for rearrangements and ring-expansion reactions, providing pathways to more complex polycyclic structures. Photochemical transformations of its derivatives are particularly effective in generating novel molecular frameworks.

For instance, research has shown that the photolysis of epoxy derivatives of this compound leads to a variety of rearranged products. The irradiation of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one in methanol (B129727) results in compounds derived from an oxacarbene intermediate, as well as products from an initially formed alkenylketene. rsc.org When the photolysis is conducted in benzene (B151609), a lactone is formed, demonstrating a skeletal reorganization to create a new heterocyclic ring fused to the system. rsc.org Further studies on related epoxy derivatives have shown that photolysis can induce ring expansion, converting the initial bicyclo[3.2.0]heptan-6-one skeleton into a 2-oxabicyclo[2.1.1]hexan-3-one system, a strained polycyclic lactone. rsc.org

These photochemical reactions highlight the utility of the 7,7-diphenylbicyclo[3.2.0]heptane skeleton as a latent precursor for intricate polycyclic compounds that would be challenging to assemble through conventional methods. The specific products formed can be controlled by the reaction conditions and the stereochemistry of the starting epoxide. rsc.org

Table 1: Photochemical Conversion of this compound Derivatives

Starting Material Reaction Conditions Major Product(s) Research Finding
2,3-endo-epoxy-7,7-diphenylbicyclo [3.2.0] heptan-6-one Photolysis in Methanol Oxacarbene and alkenylketene derived products Formation of multiple rearranged products via different intermediates. rsc.org
2,3-endo-epoxy-7,7-diphenylbicyclo [3.2.0] heptan-6-one Photolysis in Benzene Lactone (11) Skeletal rearrangement to form a new heterocyclic ring. rsc.org

Strategic Building Blocks for Biologically Relevant Molecules (e.g., Leukotriene and Prostaglandin (B15479496) Analogues)

Bicyclic ketones and their corresponding lactones are foundational building blocks in the synthesis of prostaglandins (B1171923) and leukotrienes, two classes of lipid-derived signaling molecules with profound physiological effects. rsc.orgdiva-portal.org The bicyclo[3.2.0]heptanone framework is a common precursor to key intermediates, such as the Corey lactone, which is central to many total syntheses of prostaglandins. diva-portal.orgnih.gov

The conversion of a bicyclic ketone to a lactone via Baeyer-Villiger oxidation is a critical step in these synthetic routes. sigmaaldrich.comnih.gov Specifically, rac-(cis)-bicyclo[3.2.0]hept-2-en-6-one is frequently used to assess the efficacy of Baeyer-Villiger monooxygenases (BVMOs) for producing chiral lactones that are valuable synthons for prostaglandin synthesis. nih.gov

In this context, this compound serves as a strategic precursor for creating analogues of these biologically active molecules. While the phenyl groups are not present in the natural compounds, their inclusion leads to novel structures with modified steric and lipophilic properties. These analogues are useful for probing receptor binding sites and studying structure-activity relationships. The synthesis of such analogues would follow established pathways, beginning with the Baeyer-Villiger oxidation of the ketone to produce a diphenyl-substituted bicyclic lactone. This intermediate could then be elaborated to mimic the core structure of prostaglandins or leukotrienes. nih.govmdpi.commdpi.com The synthesis of leukotriene analogues, for example, often relies on the assembly of key fragments, and novel bicyclic precursors offer a route to new molecular variations. nih.govgoogle.com

Methodologies for Constructing Cyclobutane (B1203170) and Gamma-Lactone Moieties

The structure of this compound is itself a testament to cyclobutane synthesis, and its carbonyl group provides a direct handle for conversion into a gamma-lactone.

The most direct synthesis of the this compound core involves the construction of its cyclobutane ring via a [2+2] cycloaddition reaction. researchgate.nettum.de This reaction is a powerful method for forming four-membered rings, which are prevalent in natural products and serve as versatile synthetic intermediates. researchgate.net

The specific methodology involves the reaction of diphenylketene (B1584428) with cyclopentene (B43876). wikipedia.org Diphenylketene is typically generated in situ from diphenylacetyl chloride and a tertiary amine like triethylamine. orgsyn.org A Lewis acid, such as ethylaluminum dichloride, is then used to promote the cycloaddition with cyclopentene, affording the desired bicyclic ketone in good yield. orgsyn.orgorgsyn.org This process builds the strained cyclobutane ring fused to the cyclopentane (B165970) ring in a single, efficient step.

Table 2: Synthesis of this compound via [2+2] Cycloaddition

Reagents Lewis Acid Solvent Temperature Yield Reference

The bicyclic ketone can be readily converted into a gamma-lactone, a structural motif found in many natural products. nih.govorganic-chemistry.org The primary method for this transformation is the Baeyer-Villiger oxidation. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting a cyclic ketone into a cyclic ester (lactone). sigmaaldrich.com

The Baeyer-Villiger oxidation of bicyclo[3.2.0]heptan-6-one derivatives can be achieved using various chemical reagents, such as peroxy acids (e.g., m-CPBA), or through biocatalytic methods employing enzymes like Baeyer-Villiger monooxygenases (BVMOs). sigmaaldrich.comrsc.orgnih.gov These enzymatic methods can offer high levels of regio- and enantioselectivity, which is particularly valuable for producing chiral lactones as building blocks for complex molecules like prostaglandins. nih.govnih.gov In the case of this compound, oxidation leads to the corresponding 8,8-diphenyl-7-oxabicyclo[4.2.0]octan-6-one.

An alternative route to lactones involves the photochemical rearrangement of epoxy derivatives of this compound. As mentioned previously, photolysis of these epoxides in solvents like benzene can yield complex lactones through significant skeletal reorganization. rsc.orgrsc.org Furthermore, palladium-catalyzed C-H activation and C-C cleavage processes have recently emerged as a novel method to access bicyclo[3.2.0]heptane lactones from different starting materials, showcasing the importance of this structural scaffold. nih.govrsc.org

Table 3: Synthesis of Lactones from Bicyclo[3.2.0]heptan-6-one Derivatives

Starting Material Method Reagent/Catalyst Product Type Key Feature
Bicyclic Ketones Baeyer-Villiger Oxidation Peroxy acids (m-CPBA, etc.) Gamma-Lactone Classic, reliable method for ketone-to-lactone conversion. sigmaaldrich.com
Bicyclic Ketones Bio-Baeyer-Villiger Oxidation Acinetobacter NCIMB 9871 (BVMO) Chiral Lactones Provides access to optically pure lactones. rsc.orgnih.gov

Emerging Research Frontiers and Future Perspectives in 7,7 Diphenylbicyclo 3.2.0 Heptan 6 One Research

Development of Novel Catalytic and Photocatalytic Systems for Synthesis

The efficient construction of the bicyclo[3.2.0]heptane core is a key focus of synthetic innovation. While traditional methods like the Lewis acid-promoted [2+2] cycloaddition of a ketene (B1206846) with an alkene are effective, recent research emphasizes the development of more advanced catalytic systems, particularly those harnessing the power of light. orgsyn.orgorgsyn.org

Organophotoredox catalysis has emerged as a powerful strategy. beilstein-journals.org Studies have detailed the use of organic dyes, such as Eosin Y, to catalyze the anion radical [2+2] photocycloaddition of aryl-enones under visible light irradiation. unimi.itnih.gov This approach, often promoted by a Lewis acid like lithium bromide (LiBr), proceeds through a single-electron transfer (SET) process, forming a key distonic anion radical intermediate that facilitates the cyclization. unimi.it The choice of solvent and catalyst loading are critical parameters, with dry acetonitrile (B52724) often proving to be the optimal medium for achieving high yields and diastereoselectivity. nih.gov The development of these systems allows for the synthesis of highly substituted bicyclo[3.2.0]heptanes under mild conditions. unimi.it

In addition to organocatalysts, transition metal-based systems are also being refined. Copper(I) triflate (CuOTf) has been shown to catalyze the intramolecular [2+2] photocycloaddition of 1,6-diolefins to produce bicyclo[3.2.0]heptanes. acs.org These reactions are typically irradiated with UV light (λ = 254 nm) and result in the exclusive formation of cis-fused products. acs.org Furthermore, photocatalytic oxidative activation of related strained ring systems, such as bicyclo[1.1.0]butanes, using acridinium (B8443388) organophotocatalysts under visible light (456 nm LEDs) has been developed to form related bicyclic scaffolds. diva-portal.org Such methods showcase the potential for activating strained C-C bonds to forge new, complex molecular architectures.

Table 1: Selected Catalytic and Photocatalytic Systems for Bicyclo[3.2.0]heptane Synthesis

Catalytic SystemReaction TypeKey ReagentsEnergy SourceTypical ProductReference
Organophotoredox CatalysisAnion Radical [2+2] PhotocycloadditionEosin Y (photocatalyst), LiBr (promoter)Visible LightSubstituted Bicyclo[3.2.0]heptanes unimi.it, nih.gov
Transition Metal CatalysisIntramolecular [2+2] PhotocycloadditionCu(I)OTf or CuSO₄•5H₂OUV Light (254 nm)Bicyclo[3.2.0]heptanes and Heterocyclic Analogues acs.org, orgsyn.org
Lewis Acid CatalysisKetene-Alkene [2+2] CycloadditionEthylaluminum dichloride (EtAlCl₂)Thermal (low temp)7,7-Diphenylbicyclo[3.2.0]heptan-6-one orgsyn.org, orgsyn.org
Organophotoredox CatalysisPhotocatalytic Oxidative ActivationAcridinium PhotocatalystVisible Light (456 nm)Bicyclo[2.1.1]hexanes (from Bicyclo[1.1.0]butanes) diva-portal.org

Exploration of Unprecedented Reactivity Modes

The inherent strain within the bicyclo[3.2.0]heptane framework provides a driving force for unique chemical transformations. Research is actively exploring reactivity beyond standard functional group manipulations to uncover novel molecular rearrangements and bond-cleavage pathways.

A significant area of investigation is the photochemical reactivity of this compound derivatives. The photolysis of 2,3-endo-epoxy-7,7-diphenylbicyclo[3.2.0]heptan-6-one, for example, does not lead to a single outcome but rather a cascade of products derived from distinct reactive intermediates. rsc.org Depending on the solvent, the reaction can proceed through an oxacarbene intermediate or an alkenylketene, showcasing the subtle energetic balance that can be tipped by reaction conditions. rsc.org In a particularly striking example of this photochemical versatility, photolysis of the epoxy ketone can yield a highly strained 2-oxabicyclo[2.1.1]hexan-3-one, a transformation that represents a significant structural reorganization. rsc.org

Beyond photochemistry, the reactivity of the bicyclic skeleton with chemical reagents is also being explored. For instance, the ring-opening of a bicyclo[3.2.0]heptane lactone derivative with boron tribromide (BBr₃) was found to unexpectedly cleave the cyclobutane (B1203170) ring, yielding a different γ-lactone, a mechanism that remains under investigation. nih.gov Furthermore, the thermal behavior of related structures reveals fascinating rearrangements. The thermal interconversion between 2,6-diphenylhepta-1,6-diene and 1,5-diphenylbicyclo[3.2.0]heptane has been identified as a frustrated Cope rearrangement, a testament to the complex pericyclic reactivity inherent in these systems. comporgchem.comacs.org These explorations into novel reactivity modes are crucial for unlocking the full synthetic potential of the bicyclo[3.2.0]heptane scaffold.

Advanced Spectroscopic and Computational Approaches for Mechanistic Elucidation

A deep understanding of reaction mechanisms is paramount for controlling reaction outcomes and designing more efficient synthetic routes. Modern research on this compound and its analogues increasingly relies on a synergy between advanced spectroscopic techniques and high-level computational chemistry.

Density Functional Theory (DFT) has become an indispensable tool for mapping the potential energy surfaces of complex reactions involving these bicyclic systems. comporgchem.com For instance, DFT investigations have been crucial in elucidating the mechanism of the organophotoredox-catalyzed [2+2] photocycloaddition, confirming the role of the anion radical intermediate and helping to rationalize the observed stereoselectivity. unimi.itnih.gov Similarly, computational studies have been used to explore the thermal electrocyclic ring-opening of related bicyclic systems, proving that what might appear to be a forbidden anti-Woodward-Hoffmann pathway actually proceeds through an allowed conrotatory ring-opening followed by isomerization. researchgate.net These computational predictions are often validated by kinetic isotope effect experiments. researchgate.net

The combination of experimental and computational approaches provides powerful mechanistic insights. Mechanistic investigations into photocatalytic reactions now routinely employ a suite of techniques including electrochemical analysis (like cyclic voltammetry), photophysical measurements (UV/vis spectroscopy), and radical trapping experiments, alongside computational modeling to build a comprehensive picture of the reaction pathway. nih.govdiva-portal.org More advanced computational strategies, such as machine learning algorithms, are also beginning to be applied to organocatalysis to predict the selectivity of transformations, moving the field towards a more data-driven approach for catalyst and reaction design. beilstein-journals.org

Table 2: Application of Advanced Computational Methods in Bicyclic System Research

MethodReaction StudiedKey Insights GainedReference
Density Functional Theory (DFT)Anion Radical [2+2] PhotocycloadditionElucidation of the reaction mechanism and the role of radical intermediates. unimi.it, nih.gov
Becke3LYP/6-31G*Cope Rearrangements of Phenyl-Substituted HexadienesElucidation of cooperative and competitive substituent effects on rearrangement reactions. comporgchem.com
High-Level Computational Methods & KIE CalculationsThermal Electrocyclic Ring-Opening of BicycloalkenesDemonstrated preference for conrotatory (allowed) pathway over a direct disrotatory (forbidden) pathway. researchgate.net
Machine Learning (MLR Models)Enantioselective OrganocatalysisPrediction of enantioselectivity (ΔΔG‡) based on physical-organic descriptors of substrates and catalysts. beilstein-journals.org

Contributions to Sustainable Chemical Synthesis

The ongoing research into this compound aligns strongly with the principles of green and sustainable chemistry. acs.org A central theme is the move away from stoichiometric reagents toward more efficient and environmentally benign catalytic methods.

Furthermore, the shift towards organocatalysis, using metal-free dyes like Eosin Y, addresses the green chemistry principle of avoiding toxic and scarce heavy metals. unimi.itnih.govacs.org The exploration of reactions in flow reactors, as demonstrated in some photocatalytic studies, represents another step towards sustainability. unimi.itbeilstein-journals.org Flow chemistry can offer improved safety, better process control, higher efficiency, and easier scalability, all of which contribute to a greener chemical manufacturing process. By focusing on highly selective and efficient catalytic transformations, modern research on bicyclo[3.2.0]heptanes inherently promotes atom economy and waste prevention, paving the way for more sustainable synthetic chemistry in the future. acs.org

Compound Index

Q & A

Q. What are the established synthetic routes for 7,7-Diphenylbicyclo[3.2.0]heptan-6-one, and what are their key intermediates?

The synthesis of bicyclic ketones like this compound often involves cyclization strategies. A common approach is the intramolecular [2+2] photocycloaddition of enones or the use of Lewis acids to promote ring closure. For example, analogous syntheses (e.g., bicyclo[3.1.1]heptan-6-one derivatives) employ reagents such as PCl₅ or PBr₃ for halogenation steps to stabilize intermediates . Key intermediates may include α,β-unsaturated ketones or strained bicyclic precursors, with stereochemical outcomes monitored via NMR and X-ray crystallography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Characterization requires a multi-technique approach:

  • NMR Spectroscopy : Compare chemical shifts (e.g., δ ~2.5–3.5 ppm for bridgehead protons in bicyclic systems) with published data for related compounds .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z ≈ 264 for C₁₉H₁₆O) and fragmentation patterns.
  • X-ray Crystallography : Resolve stereochemistry, particularly for bridgehead substituents, as seen in structurally similar bicyclo[3.1.1]heptan-6-one derivatives .
  • Reference Databases : Cross-check spectral data against NIST Chemistry WebBook entries for bicyclic ketones .

Q. What experimental conditions influence the stability of this compound in solution?

Stability studies should assess:

  • Solvent Effects : Non-polar solvents (e.g., toluene, hexane) minimize ketone reactivity, while polar aprotic solvents (e.g., DCM) may accelerate decomposition under acidic/basic conditions .
  • Temperature : Storage at –20°C is recommended for long-term stability, as elevated temperatures promote ring-opening reactions in strained bicyclic systems .
  • Light Exposure : UV light can induce [2+2] retro-cycloaddition; use amber vials for light-sensitive samples .

Advanced Research Questions

Q. How does the stereoelectronic environment of the bicyclic framework affect regioselectivity in derivatization reactions?

The rigid bicyclo[3.2.0] system imposes steric constraints on electrophilic attacks. For example, the ketone group at C6 is more reactive toward nucleophiles (e.g., Grignard reagents) due to angle strain, while bridgehead phenyl groups hinder axial approaches. Computational studies (e.g., DFT calculations) can map frontier molecular orbitals to predict sites for functionalization, as demonstrated for analogous fluorinated bicyclic ketones . Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots is advised .

Q. What methodologies resolve contradictions in reported spectral data for bicyclo[3.2.0]heptan-6-one derivatives?

Discrepancies often arise from impurities or stereoisomerism. To address this:

  • Chromatographic Purity : Use HPLC with a C18 column (MeCN/H₂O gradient) to isolate enantiomers, as seen in pharmacopeial standards for bicyclic β-lactams .
  • Dynamic NMR : Probe conformational exchange in bridgehead protons (e.g., variable-temperature ¹H NMR at –40°C to 25°C) .
  • Collaborative Data Sharing : Cross-reference with authenticated databases like NIST, which provide error margins and measurement conditions .

Q. What mechanistic insights explain the reactivity of this compound in ring-expansion or -opening reactions?

Mechanistic studies require:

  • Isotopic Labeling : Track oxygen migration using ¹⁸O-labeled ketones during acid-catalyzed rearrangements.
  • Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy (C=O stretch at ~1700 cm⁻¹) under varying pH and solvent conditions .
  • Theoretical Modeling : Compare activation energies for pathways (e.g., retro-aldol vs. electrocyclic opening) using Gaussian or ORCA software, referencing NIST’s computational protocols .

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